molecular formula C18H17ClN2O3 B1245397 2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide

2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide

Cat. No. B1245397
M. Wt: 344.8 g/mol
InChI Key: CXJXCEMGMLZVRW-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[(8-methyl-3,4-dihydro-2H-1-benzopyran-4-ylidene)amino]acetamide is a 1-benzopyran.

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compounds similar to 2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide. For instance, research by Mishra et al. (2014) on coumarinyl Schiff base derivatives, which are structurally related, showed potential inhibition against various bacterial strains, including gram-positive and gram-negative bacteria (Mishra et al., 2014). Another study by Al-Rifai et al. (2011) synthesized new coumarin derivatives, including those with a similar structure, which exhibited significant inhibitory activity against bacterial growth (Al-Rifai et al., 2011).

Antioxidant Activity

Kadhum et al. (2011) investigated the antioxidant activity of synthesized coumarins, showing that these compounds, structurally akin to 2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide, exhibit significant radical scavenging abilities (Kadhum et al., 2011).

Anti-inflammatory and Anticonvulsant Activity

A study by Adsule et al. (2021) focused on substituted coumarin acetohydrazide derivatives, which showed notable anti-inflammatory and anticonvulsant activities. These findings are relevant as they highlight the potential therapeutic applications of compounds like 2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide in treating inflammation and convulsions (Adsule et al., 2021).

Enzyme Inhibition

Bekircan et al. (2015) conducted a study involving the synthesis of novel heterocyclic compounds derived from related structures, which demonstrated significant lipase and α-glucosidase inhibition. This suggests the potential use of 2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide in metabolic disorders involving these enzymes (Bekircan et al., 2015).

Quantum Chemical Studies

Al-Amiery et al. (2016) synthesized new coumarins and performed quantum chemical studies, providing insights into the molecular structure and orbital characteristics of these compounds. This research could be important for understanding the electronic properties of similar compounds like 2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide (Al-Amiery et al., 2016).

Nonlinear Optical Properties

Research by Purandara et al. (2019) on a similar hydrazide derivative emphasized its nonlinear optical properties, suggesting potential applications in photonic and optoelectronic devices (Purandara et al., 2019).

properties

Product Name

2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(8-methyl-2,3-dihydrochromen-4-ylidene)amino]acetamide

InChI

InChI=1S/C18H17ClN2O3/c1-12-5-4-6-13-15(9-10-23-18(12)13)20-21-17(22)11-24-16-8-3-2-7-14(16)19/h2-8H,9-11H2,1H3,(H,21,22)/b20-15+

InChI Key

CXJXCEMGMLZVRW-HMMYKYKNSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)/C(=N/NC(=O)COC3=CC=CC=C3Cl)/CCO2

Canonical SMILES

CC1=C2C(=CC=C1)C(=NNC(=O)COC3=CC=CC=C3Cl)CCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide
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2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide
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2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide
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2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide
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2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide
Reactant of Route 6
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2-(2-Chlorophenoxy)-N'-[8-methyl-2,3-dihydro-4H-chromen-4-ylidene]acetohydrazide

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